molecular formula C20H14ClN3 B13861281 2-(2-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine

2-(2-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine

Cat. No.: B13861281
M. Wt: 331.8 g/mol
InChI Key: KYDRSIBOBWXJCA-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a pyridine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated quinoline.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic aromatic substitution reaction, where a chlorinated benzene derivative reacts with the quinoline-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to DNA, intercalating between base pairs and disrupting the replication process.

    Pathways Involved: It may inhibit topoisomerase enzymes, leading to the accumulation of DNA breaks and ultimately inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-pyridin-3-ylquinolin-4-amine: Similar structure but with the pyridine ring attached at a different position.

    2-(2-chlorophenyl)-N-pyridin-4-ylquinolin-3-amine: Similar structure but with the amine group attached at a different position.

Uniqueness

2-(2-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and inhibit topoisomerase enzymes makes it a promising candidate for anticancer research.

Properties

Molecular Formula

C20H14ClN3

Molecular Weight

331.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-pyridin-4-ylquinolin-4-amine

InChI

InChI=1S/C20H14ClN3/c21-17-7-3-1-5-15(17)19-13-20(23-14-9-11-22-12-10-14)16-6-2-4-8-18(16)24-19/h1-13H,(H,22,23,24)

InChI Key

KYDRSIBOBWXJCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)NC4=CC=NC=C4

Origin of Product

United States

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